
Hydrazobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazobenzene can be synthesized through the catalytic alkaline hydrogenation of nitrobenzene in the presence of water vapor and an alcoholic solution. The reaction typically involves an alkali metal alcoholate as the catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of azobenzene using reducing agents such as samarium(II) iodide in tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions: Hydrazobenzene undergoes various chemical reactions, including oxidation, reduction, and rearrangement reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to azobenzene using mild oxidizing agents.
Reduction: It can be reduced to aniline using reducing agents like titanium(III) trichloride.
Rearrangement: this compound can undergo benzidine rearrangement in the presence of acid catalysts.
Major Products:
Oxidation: Azobenzene
Reduction: Aniline
Rearrangement: Benzidine
Scientific Research Applications
Industrial Applications
1. Dye Manufacturing
- Precursor to Benzidine : Hydrazobenzene is primarily used in the dye industry as a precursor to benzidine, an important dye intermediate. The production process involves the rearrangement of this compound under acidic conditions, leading to the formation of benzidine .
- Dye Production : The dye manufacturing process utilizes this compound for creating various azo dyes, which are widely used in textiles and other materials.
2. Pharmaceutical Industry
- Intermediate in Drug Synthesis : this compound serves as an intermediate in the synthesis of pharmaceuticals like sulfinpyrazone and phenylbutazone, which are used in treating gout .
- Potential Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties, although further studies are needed to establish their efficacy and safety .
3. Hydrogen Peroxide Production
- This compound is involved in the synthesis of hydrogen peroxide, which is essential for various industrial applications including bleaching and disinfection .
4. Other Industrial Uses
- Additives and Reductants : It is used as an anti-sludging additive for motor oils and as a reductant in rubber reclamation processes. Additionally, it finds application as a desuckering agent for tobacco plants and in the formulation of photochromic resins .
Analytical Applications
This compound has been studied for its analytical properties:
- High-Performance Liquid Chromatography (HPLC) : Methods have been developed for the quantitative analysis of this compound using HPLC, demonstrating high recovery rates from various samples .
- Spectroscopic Studies : Research on this compound under high pressure has provided insights into its structural transitions, which can be monitored using Raman spectroscopy. These studies reveal its stability under extreme conditions compared to azobenzene .
Case Studies
-
Carcinogenicity Studies
- This compound has been evaluated for its carcinogenic potential through bioassays conducted on Fischer 344 rats and B6C3F1 mice. The results indicated that dietary exposure led to tumors in multiple tissue sites, including liver cancer in both species . This has raised concerns regarding its use in industries where exposure may occur.
- Occupational Exposure Risks
Mechanism of Action
Hydrazobenzene exerts its effects through various mechanisms:
Comparison with Similar Compounds
Benzidine: Similar in structure and also known for its carcinogenic properties.
Azobenzene: An oxidation product of hydrazobenzene, used in dyes and as a photoswitchable molecule.
Uniqueness: this compound is unique due to its ability to undergo benzidine rearrangement and its dual role as both a reducing agent and an intermediate in various chemical reactions .
Biological Activity
Hydrazobenzene, a member of the hydrazone family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, highlighting its potential applications in drug development, including antimicrobial, anticancer, and antiviral activities.
Chemical Structure and Properties
This compound is characterized by the formula and consists of two phenyl groups connected by a hydrazine functional group. The structure can be represented as follows:
This compound exhibits unique reactivity due to the presence of the azo group (), which plays a crucial role in its biological interactions.
1. Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that various synthesized hydrazone derivatives exhibit potent activity against a range of pathogens:
- Antibacterial Activity : this compound derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Hydrazone A | 15 | E. coli |
Hydrazone B | 10 | S. aureus |
Hydrazone C | 20 | P. aeruginosa |
2. Anticancer Activity
Research indicates that this compound derivatives possess significant anticancer properties. Several studies report their effectiveness against various cancer cell lines:
- Cell Line Studies : Aryl hydrazone derivatives were found to have an IC50 value ranging from 4-17 µM against lung cancer (A549) and breast cancer (MCF-7) cell lines .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Aryl Hydrazone 1 | 6.7 | MCF-7 |
Aryl Hydrazone 2 | 15 | A549 |
Aryl Hydrazone 3 | 10 | HepG2 |
3. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, a specific derivative demonstrated viral inhibitory properties comparable to established antiviral drugs like Tamiflu against influenza virus strains .
The biological activity of this compound is often attributed to its ability to interact with biological macromolecules, leading to various biochemical effects:
- Enzyme Inhibition : Many hydrazone derivatives act as enzyme inhibitors, affecting pathways critical for microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis in cancer cells .
Study on Anticancer Activity
In a notable study, researchers synthesized a series of hydrazone derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the this compound core significantly enhanced cytotoxicity:
- Findings : Derivatives with electron-withdrawing groups showed increased potency against MDA-MB-231 breast cancer cells with IC50 values as low as 6.7 nM .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound derivatives against clinically relevant pathogens. The findings demonstrated that certain compounds exhibited broad-spectrum activity, making them potential candidates for further development as antimicrobial agents .
Properties
IUPAC Name |
1,2-diphenylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQZXXMEJHZYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2, Array | |
Record name | 1,2-DIPHENYLHYDRAZINE | |
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Record name | 1,2-DIPHENYLHYDRAZINE | |
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DSSTOX Substance ID |
DTXSID7020710 | |
Record name | 1,2-Diphenylhydrazine | |
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Molecular Weight |
184.24 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992), Orange powder or a bright orange crystalline solid; [CAMEO], WHITE-TO-YELLOW CRYSTALS. | |
Record name | 1,2-DIPHENYLHYDRAZINE | |
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Boiling Point |
Decomposes (NTP, 1992), 293 °C at 760 mm Hg | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol, In water, 221 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: | |
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Density |
1.158 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.158 at 16 °C/4 °C, 1.16 g/cm³ | |
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Vapor Pressure |
0.00044 [mmHg], 4.4X10-4 mm Hg at 25 °C | |
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Color/Form |
Tablets from alcohol and ether, Colorless crystals | |
CAS No. |
122-66-7, 38622-18-3 | |
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Melting Point |
268 °F (NTP, 1992), 131 °C, decomposes, Decomposes at its melting point, into azobenzene and aniline., Heat of fusion at melting point= 1.7630X10+7 J/kmol | |
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